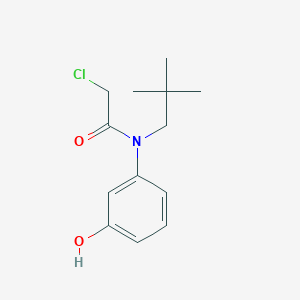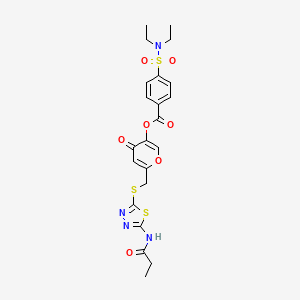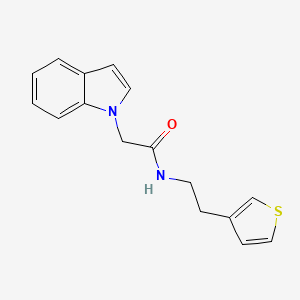
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide, also known as ADX-71441, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
Mecanismo De Acción
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide acts as a selective negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and reduces the receptor's activity. By inhibiting mGluR5, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide modulates glutamatergic neurotransmission and the associated downstream signaling pathways, leading to the normalization of aberrant synaptic plasticity in the CNS. This mechanism of action has been shown to be effective in various preclinical models of CNS disorders, including anxiety, depression, and addiction.
Biochemical and physiological effects:
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce anxiety-like behavior in rodents and to improve cognitive function in preclinical models of schizophrenia. Moreover, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has been shown to reduce drug-seeking behavior in preclinical models of addiction and to improve motor function in preclinical models of Parkinson's disease. These effects are believed to be mediated by the modulation of glutamatergic neurotransmission and the associated downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, its favorable pharmacokinetic profile, and its potent and selective inhibition of mGluR5. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide. One potential direction is the development of novel drug formulations that improve the compound's pharmacokinetic properties and increase its brain penetration. Another direction is the investigation of the compound's potential therapeutic applications in other CNS disorders, such as Alzheimer's disease and traumatic brain injury. Moreover, further studies are needed to elucidate the precise mechanisms underlying 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide's effects on synaptic plasticity and to identify potential biomarkers of treatment response. Finally, the development of novel mGluR5 modulators with improved potency, selectivity, and safety profiles is also an important future direction for the field.
Métodos De Síntesis
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide is synthesized by a multistep process, which involves the reaction of 3-hydroxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,2-dimethylpropylamine and sodium hydride to obtain the corresponding amide. Finally, the amide is chlorinated with thionyl chloride to yield 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction. Several preclinical studies have demonstrated that 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide exhibits potent and selective inhibition of mGluR5, which leads to the modulation of glutamatergic neurotransmission and the normalization of aberrant synaptic plasticity in the CNS. Moreover, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and oral bioavailability, which makes it a promising drug candidate for further development.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)9-15(12(17)8-14)10-5-4-6-11(16)7-10/h4-7,16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSMOQFKXXWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC(=CC=C1)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416845 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2898578.png)
![2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2898579.png)

![2-[(Benzyloxy)methyl]-2-ethylbutanoic acid](/img/structure/B2898585.png)


![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)

![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)


![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2898597.png)
